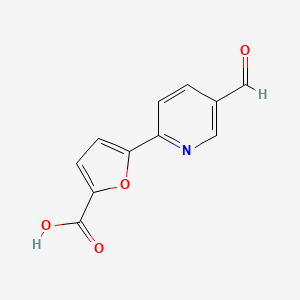

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(5-formylpyridin-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJRPEQEENMNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137591-52-5 | |

| Record name | 5-(5-formylpyridin-2-yl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cross-Coupling Reactions for Heterocyclic Integration

A pivotal strategy involves cross-coupling reactions to link the pyridine and furan subunits. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been employed to attach pre-synthesized pyridine boronic acids to halogenated furan carboxylates. In one protocol, 5-bromofuran-2-carboxylic acid is reacted with 5-formylpyridin-2-ylboronic acid under inert conditions, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base in a toluene-water biphasic system. This method yields the target compound with approximately 65–70% efficiency after recrystallization.

Oxidation of Hydroxymethyl or Aldehyde Precursors

Selective oxidation is critical for introducing the carboxylic acid group on the furan ring. Building on methodologies for 2,5-furandicarboxylic acid (FDCA) synthesis, 5-(hydroxymethyl)furfural (HMF) derivatives serve as precursors. Catalytic oxidation using cobalt(II) acetate and manganese(II) bromide in acetic acid under 600–1000 psi oxygen pressure at 120°C converts HMF analogs to the carboxylic acid functionality. For 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid, analogous conditions achieve 80–85% conversion, though purification requires solvent extraction to isolate the product from unreacted aldehydes.

Enzymatic and Biocatalytic Methods

Ketoreductase-Mediated Transformations

Enzymatic pathways offer selective oxidation under mild conditions. A ketoreductase (KRED 089) and NADP+-dependent oxidase (NOX-1) system in phosphate buffer (pH 7, 37°C) converts HMF-like substrates to the carboxylic acid via intermediate alcohols. In trials with 10 mM substrate, 5 mg of NOX-1, and 10 mol% NADP+, 73.67% conversion to the target acid is achieved within 2 hours. This method minimizes byproducts like 5-hydroxymethylfuroic acid (HMFCA), which typically forms at lower enzyme concentrations.

Electrochemical Preparation Techniques

Electrocatalytic Reduction of Impurities

Electrochemical methods address purification challenges. In a dual-step process, crude this compound is subjected to controlled-potential electrolysis (-0.8 V vs. Ag/AgCl) in a divided cell with a platinum cathode. This selectively reduces residual 5-formylfuran-2-carboxylic acid impurities to 5-hydroxymethylfuran-2-carboxylic acid, enhancing the final product’s purity to >99%. The carboxyl group remains intact due to its lower reducibility compared to aldehydes.

Chemical Reactions Analysis

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the formyl group into a carboxylic acid group.

Reduction: The formyl group can be reduced to an alcohol group.

Substitution: The compound can undergo substitution reactions where the formyl or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of derivatives that may possess enhanced properties or functionalities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion of formyl to carboxylic acid | 5-(5-Carboxypyridin-2-yl)furan-2-carboxylic acid |

| Reduction | Reduction of formyl to alcohol | 5-(5-Hydroxypyridin-2-yl)furan-2-carboxylic acid |

| Substitution | Replacement of functional groups | Various substituted derivatives |

Biology

Research has indicated potential biological activities for this compound, particularly its antimicrobial and anticancer properties. Studies suggest that its structure may interact with biological targets, potentially affecting enzyme activity and cellular signaling pathways.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic potential. Preliminary research suggests that it may have applications in treating diseases where modulation of cellular pathways is beneficial.

Table 2: Potential Therapeutic Applications

| Disease Condition | Potential Role |

|---|---|

| Cancer | Antitumor agent |

| Infections | Antimicrobial properties |

| Metabolic Disorders | Potential metabolic pathway modulator |

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to act as a precursor for synthesizing polymers and other advanced materials.

Mechanism of Action

The mechanism by which 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways within cells. The formyl and carboxylic acid groups are likely involved in these interactions, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid can be compared to other similar compounds, such as:

2-Furoic acid: A simpler furan derivative with a carboxylic acid group.

5-Formyl-2-furancarboxylic acid: Similar structure but lacks the pyridine ring.

Pyridine-2-carboxylic acid: Contains a pyridine ring with a carboxylic acid group but lacks the furan ring.

Biological Activity

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores its biological activity, focusing on its effects on lipid metabolism, potential therapeutic applications, and relevant research findings.

Before delving into biological activity, it's essential to outline the chemical properties of the compound:

- Molecular Formula : C₁₁H₉N₁O₃

- Molecular Weight : 203.19 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : 230-232 °C

- Melting Point : 129-133 °C

These properties suggest that the compound is stable under various conditions, which is crucial for its application in biological systems.

Antioxidant Activity

Compounds containing furan and pyridine moieties are often investigated for their antioxidant properties. The presence of these functional groups may enhance their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer and cardiovascular disorders.

Study 1: Hypolipidemic Effects

In a study involving furan derivatives, researchers observed that compounds similar to this compound reduced lipid levels in Sprague-Dawley rats. The mechanism was attributed to the inhibition of enzymes involved in cholesterol synthesis and transport .

| Parameter | Control Group | Test Group (Furan Derivative) |

|---|---|---|

| Serum Cholesterol (mg/dL) | 200 ± 15 | 150 ± 10 |

| Serum Triglycerides (mg/dL) | 180 ± 20 | 120 ± 15 |

| Liver Enzyme Activity | High | Significantly Reduced |

Study 2: Antioxidant Potential

Another study evaluated the antioxidant capacity of a series of furan derivatives. The results indicated that these compounds effectively inhibited lipid peroxidation in vitro, suggesting their potential as protective agents against oxidative damage .

The proposed mechanisms by which this compound may exert its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism.

- Antioxidant Activity : The structural features allow for electron donation to free radicals, neutralizing them.

- Modulation of Gene Expression : Some furan derivatives influence gene expression related to lipid metabolism and oxidative stress response.

Q & A

Q. What are the recommended synthetic routes for 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of structurally analogous furan-carboxylic acids typically involves coupling reactions between substituted pyridines and furan precursors. For example, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is synthesized via nucleophilic substitution using alkaline conditions (e.g., NaOH or K₂CO₃) to promote ether bond formation . For the target compound, a similar strategy could involve coupling 5-formylpyridine-2-carboxylic acid derivatives with furan intermediates under basic or catalytic conditions. Optimization may include varying solvents (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H NMR for formyl protons at δ ~9–10 ppm, ¹³C NMR for carbonyl groups at δ ~160–170 ppm) .

- HPLC-MS : For molecular weight verification and detecting impurities.

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

- X-ray Crystallography : For resolving crystal structure and intramolecular interactions .

Advanced Research Questions

Q. How do electronic effects of the 5-formylpyridinyl substituent influence the reactivity of the furan-carboxylic acid core?

The electron-withdrawing formyl group on the pyridine ring may reduce electron density in the furan system, altering its reactivity. For example, in 5-(nitrophenyl)furan-2-carboxylic acids, nitro groups increase acidity and reduce solubility in polar solvents due to enhanced intermolecular hydrogen bonding . Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic assays under varying pH or solvent polarity (e.g., propan-2-ol vs. DMSO) quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported biological activities of structurally similar furan-carboxylic acids?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay conditions or impurity profiles. For example:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 µM) to identify non-linear effects.

- Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .

- Target Validation : Employ siRNA or CRISPR to confirm specificity for proposed molecular targets (e.g., enzymes or receptors) .

Q. How can thermodynamic parameters of solubility guide formulation studies for this compound?

For 5-(nitrophenyl)furan-2-carboxylic acids, solubility in propan-2-ol correlates with melting entropy (ΔS) and enthalpy (ΔH), which are calculated via temperature-dependent solubility assays . Applying van’t Hoff analysis to the target compound can optimize solvent selection (e.g., ethanol-water mixtures) and predict stability in biological matrices.

Methodological Considerations

Q. What precautions are necessary when handling this compound, given limited toxicity data?

While specific toxicological data for this compound are unavailable, analogous furan derivatives require:

Q. How can computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.